molecular formula C5H3NS B051339 2-Ethynylthiazole CAS No. 111600-85-2

2-Ethynylthiazole

Cat. No. B051339
M. Wt: 109.15 g/mol
InChI Key: CDFUVXUAFYQGMT-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2-Ethynylthiazole derivatives often involves coupling reactions of terminal alkynes with heteroaromatic compounds. Studies have developed methods for synthesizing 2,5-diarylthiazole and 2,5-diarylthiophene derivatives bearing ethynylene spacers, showcasing the diversity and potential modifications of the ethynylthiazole core structure (Kobayashi et al., 2006).

Molecular Structure Analysis

Density Functional Theory (DFT) studies have been conducted to explore the optical and electronic properties of oligomers based on phenyl-ethynyl units linked to triazole, thiadiazole, and oxadiazole rings. These studies reveal the influence of the ethynyl group on the structure and electronic properties of related compounds, highlighting the potential for these molecules in molecular electronics and as electron-conducting polymers (Garzón et al., 2010).

Chemical Reactions and Properties

Ethynylthiazole derivatives engage in various chemical reactions, facilitating the synthesis of complex molecules. For example, rhodium(II)-catalyzed intramolecular [4 + 3] cycloadditions of dienyltriazoles have been developed, enabling the efficient synthesis of fused 2,5-dihydroazepines, which proceed via tandem cyclopropanation/aza-cope rearrangement mechanisms (Tian et al., 2015).

Physical Properties Analysis

The physical properties of 2-Ethynylthiazole derivatives, including solubility, melting points, and crystalline behavior, are crucial for their application in materials science and organic electronics. For instance, new conjugated molecules containing 4-ethynyl-7-(5-hexylthiophen-2-yl)benzo[c][1,2,5]thiadiazole have been synthesized, showing good solubility in organic solvents and self-film-forming properties, essential for organic thin-film transistors (OTFTs) and organic photovoltaic (OPV) cells applications (Hur et al., 2012).

Chemical Properties Analysis

The chemical properties of 2-Ethynylthiazole derivatives, such as reactivity, stability, and interactions with other molecules, are integral to their utility in chemical syntheses and as functional materials. The exploration of donor-acceptor-type 2,5-diarylthiophene and 2,5-diarylthiazole for their remarkable photoluminescence and liquid crystalline characteristics provides insights into their potential for optoelectronic applications (Masui et al., 2004).

Scientific Research Applications

properties

IUPAC Name

2-ethynyl-1,3-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3NS/c1-2-5-6-3-4-7-5/h1,3-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDFUVXUAFYQGMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=NC=CS1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40470001
Record name 2-Ethynylthiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40470001
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

109.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Ethynylthiazole

CAS RN

111600-85-2
Record name 2-Ethynylthiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40470001
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-ethynyl-1,3-thiazole
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
15
Citations
TX Neenan, GM Whitesides - The Journal of Organic Chemistry, 1988 - ACS Publications
The synthesis of polyethynyl aromatics as starting materials for the preparation of highly cross-linked organic solids containing high atom fractions of carbon is described. Treatment of …
Number of citations: 367 pubs.acs.org
SM Dlamini - 2022 - search.proquest.com
… Biological studies revealed Xcas a possible CETZOLE target whilst a parallel study shows that 2-ethynylthiazole moiety acts as the warhead of CETZOLE and targets several …
Number of citations: 0 search.proquest.com
S Hiraoka, M Shiro, M Shionoya - Journal of the American …, 2004 - ACS Publications
… 2-Ethynylthiazole 4 was prepared according to the literature. All ambient and variable-temperature 1 H NMR spectra were recorded on a Bruker DRX 500 (500 MHz) spectrometer using …
Number of citations: 119 pubs.acs.org
E Karaj, SH Sindi, N Kuganesan, L Perera… - Journal of medicinal …, 2022 - ACS Publications
… NMR experiments were carried out by vortexing 690 μL of ethyl 2-ethynylthiazole-4-carboxylate and DABCO solution with 10 μL of DMF stock solution, affording ethyl 2-ethynylthiazole-4…
Number of citations: 12 pubs.acs.org
MS Rani, K Krishnadevi, M Rajeswari… - Chemical Data …, 2023 - Elsevier
… Then compound 6 subjected to Click reaction with 2-ethynylthiazole (7) by using of CuI catalyst in ethanol at 60 C for 12 h to give pure triazole intermediate 8. Further, the resulting …
Number of citations: 1 www.sciencedirect.com
HDS Alqahtani - 2016 - rave.ohiolink.edu
… These agents have in common a 4cyclopentenyl-2-ethynylthiazole skeleton that we named CETZOLES, and CETZOLEs kill tumor cells by enhancing the accumulation of reactive …
Number of citations: 2 rave.ohiolink.edu
CS Demmer, N Krogsgaard-Larsen, L Bunch - Chemical reviews, 2011 - ACS Publications
… ) As shown in Table 22, this double addition may be carried out on functionalized ethynylbenzenes as well as heterocyclic alkynes such as 2- or 4-ethynylpyridine and 2-ethynylthiazole. …
Number of citations: 533 pubs.acs.org
A Keeley, P Ábrányi‐Balogh, M Hrast… - Archiv der …, 2018 - Wiley Online Library
… ), 2-iodo- (N3) and 2-vinyloxazole (N5), 3,5-dimethyl-4-bromo- (P2) and 3,5-dimethyl-4-vinylisoxazole (P5), 2-chlorobenzothiazole (R1), 2-iodo (R3)-, 2-vinyl- (R5) and 2-ethynylthiazole …
Number of citations: 25 onlinelibrary.wiley.com
N Kuganesan, S Dlamini, LMV Tillekeratne… - Journal of Biological …, 2021 - ASBMB
p53 is a well-established critical cell cycle regulator. By inducing transcription of the gene encoding p21, p53 inhibits cyclin-dependent kinase (CDK)-mediated phosphorylation of cell …
Number of citations: 30 www.jbc.org
I Hermecz - Advances in Heterocyclic Chemistry, 2003 - books.google.com
This review is the second part of a survey on the recent developments in the chemistry of pyrido-oxazines, pyrido-thiazines, pyrido-diazines and their benzologs. The first part was …
Number of citations: 24 books.google.com

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